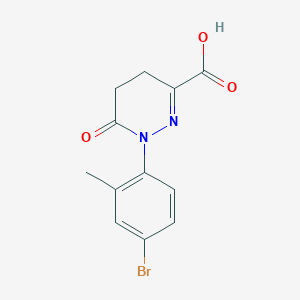
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, also known as HSMKE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HSMKE is a small molecule with a molecular weight of 309.4 g/mol and a chemical formula of C14H17NO3S.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In inflammation, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its small molecular size, which allows for easy penetration of cell membranes. 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is also relatively stable and can be synthesized in large quantities. However, one limitation of using 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in other diseases. Additionally, the development of 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone analogs with improved efficacy and reduced toxicity could lead to the development of novel therapeutics.
Synthesemethoden
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can be synthesized using a multi-step process that involves the reaction of 3-hydroxythiophenol with morpholine in the presence of a base, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the hydrolysis of the ethyl ester to yield 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone. The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorder research, 2-(3-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-10-2-1-3-11(8-10)17-9-12(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOYRMRIIYRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)
![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)
![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)

